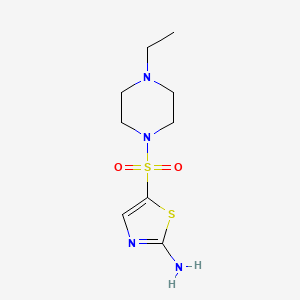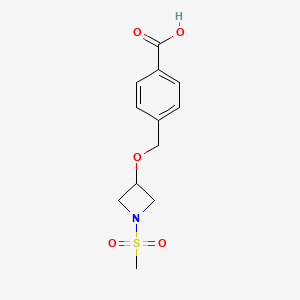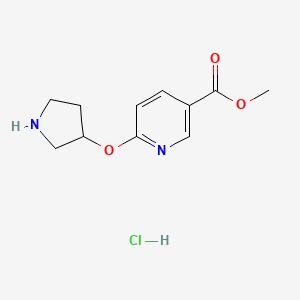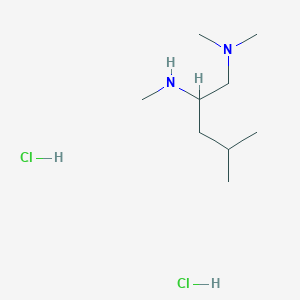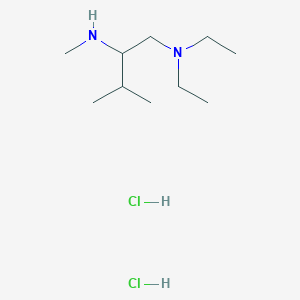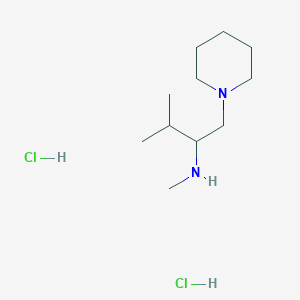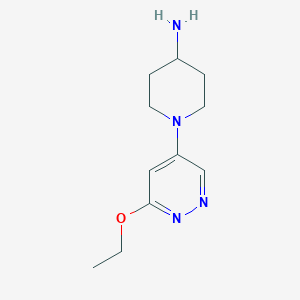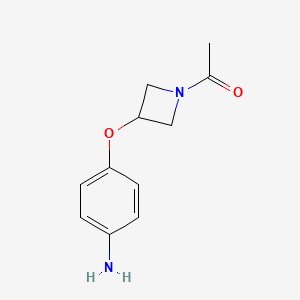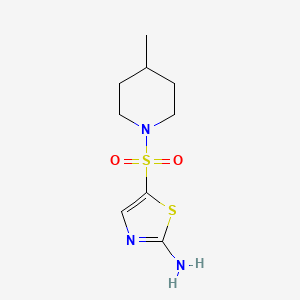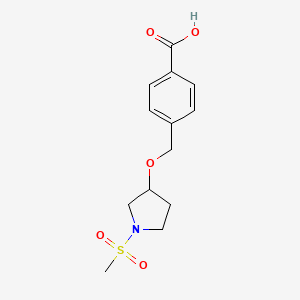![molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-one oxalate CAS No. 1588440-97-4](/img/structure/B1473254.png)
2,6-Diazaspiro[3.4]octan-7-one oxalate
Overview
Description
“2,6-Diazaspiro[3.4]octan-7-one oxalate” is a compound that has been studied for its potential use in pain management . It is a derivative of 2,6-diazaspiro[3.4]octan-7-one and has been identified as a potent sigma-1 receptor antagonist . This compound has been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The process involves exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O5 . Its average mass is 216.191 Da and its monoisotopic mass is 216.074615 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of 2,6-diazaspiro[3.4]octan-7-one derivatives are complex and involve several steps . For instance, one of the steps involves the conversion of an initial adduct into a 5-nitrofuroyl derivative using a one-pot, two-step protocol .Scientific Research Applications
Synthesis and Cycloaddition Reactions
Chiaroni et al. (2000) described the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, highlighting the compounds' structural nuances and potential as intermediates in further chemical transformations. This work underlines the versatility of diazaspiro[3.4]octan-7-one oxalate derivatives in synthetic organic chemistry, providing a pathway for generating complex spirocyclic structures (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Application in Drug Discovery
Lukin et al. (2023) explored the potential of 2,6-diazaspiro[3.4]octane as a building block in the design of nitrofuran carboxamide chemotypes for antitubercular activity. Their study identified a lead compound with minimal inhibitory concentration against Mycobacterium tuberculosis, showcasing the application of diazaspiro[3.4]octan-7-one oxalate derivatives in the development of new therapeutic agents (Lukin, Komarova, Vinogradova, Dogonadze, Vinogradova, Yablonsky, Kazantsev, & Krasavin, 2023).
Exploration of Structural Variants
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the Plasmodium falciparum lifecycle, emphasizing the structural uniqueness and potential of these compounds in antimalarial drug development. Their research demonstrates the multifaceted applicability of diazaspiro[3.4]octan-7-one oxalate derivatives in addressing global health challenges (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Dorjsuren, Talley, Guo, Simeonov, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, & Chibale, 2021).
Mechanism of Action
The mechanism of action of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the sigma-1 receptor (σ1R). These compounds act as σ1R antagonists and have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes the σ1R a promising drug target for pain management .
properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




